2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Kinase Inhibitor Design Lipophilic Ligand Efficiency Metabolic Stability

2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2549046-80-0) is a fully synthetic small molecule (MF: C20H19F3N6; MW: 400.4 g/mol) built on a quinoxaline–piperazine–pyrimidine scaffold bearing a cyclopropyl group and a trifluoromethyl substituent. This architecture places it within a class of ATP‑competitive type I/II kinase inhibitor pharmacophores, where the quinoxaline core engages the adenine pocket, the piperazine linker projects the pyrimidine moiety into the back pocket or solvent channel, and the trifluoromethyl group modulates lipophilicity, metabolic stability, and target residence time.

Molecular Formula C20H19F3N6
Molecular Weight 400.4 g/mol
CAS No. 2549046-80-0
Cat. No. B6458109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
CAS2549046-80-0
Molecular FormulaC20H19F3N6
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C(F)(F)F
InChIInChI=1S/C20H19F3N6/c21-20(22,23)16-11-17(27-19(26-16)13-5-6-13)28-7-9-29(10-8-28)18-12-24-14-3-1-2-4-15(14)25-18/h1-4,11-13H,5-10H2
InChIKeyUGULSZKDVFVEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2549046-80-0) – Structural and Pharmacophore Baseline for Targeted Procurement


2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2549046-80-0) is a fully synthetic small molecule (MF: C20H19F3N6; MW: 400.4 g/mol) built on a quinoxaline–piperazine–pyrimidine scaffold bearing a cyclopropyl group and a trifluoromethyl substituent [1]. This architecture places it within a class of ATP‑competitive type I/II kinase inhibitor pharmacophores, where the quinoxaline core engages the adenine pocket, the piperazine linker projects the pyrimidine moiety into the back pocket or solvent channel, and the trifluoromethyl group modulates lipophilicity, metabolic stability, and target residence time [2]. Procurement interest in this compound arises from its potential to address kinase‑driven oncology or inflammation targets with a selectivity profile that simple quinoxaline or pyrimidine mono‑scaffold molecules cannot achieve.

Why 2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline Cannot Be Replaced by Generic Quinoxaline-Piperazine or Pyrimidine Analogs


In‑class quinoxaline–piperazine or pyrimidine‑piperazine compounds cannot simply be interchanged with the target compound because minor structural modifications on the pyrimidine 2‑position (e.g., cyclopropyl vs. methyl vs. phenyl) and 6‑position (e.g., -CF3 vs. -CH3 vs. -CF2H) profoundly alter kinase‑binding geometry, lipophilic ligand efficiency (LLE), and metabolic soft‑spot topology [1]. The simultaneous presence of the electron‑withdrawing trifluoromethyl group and the sterically constrained cyclopropyl ring creates a unique three‑dimensional pharmacophore that generic analogs lacking one of these motifs fail to replicate, leading to drastic shifts in selectivity and pharmacokinetic durability in cell‑based and in‑vivo models [2]. For scientific or industrial users who require reproducible target engagement, substituting with a ‘similar’ quinoxaline or pyrimidine scaffold risks losing the activity cliff that this specific substitution pattern provides.

2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Trifluoromethyl vs. Difluoromethyl Pyrimidine Analogs: Inferred Lipophilicity and Metabolic Stability Differentiation

In the absence of head‑to‑head bioactivity data for the target compound, cross‑study class‑level inference from matched molecular pairs (MMPs) indicates that replacing the 6‑CF3 group with 6‑CF2H (as in 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline) reduces calculated logP by approximately 0.5–0.8 units and typically increases human liver microsome (HLM) intrinsic clearance by 2‑ to 4‑fold, while often diminishing kinase residence time [1]. For procurement decisions targeting in‑vivo PK‑durable tools, the CF3 variant offers a quantitatively predictable advantage in metabolic stability over the CF2H analog.

Kinase Inhibitor Design Lipophilic Ligand Efficiency Metabolic Stability

Quinoxaline vs. Pyridine Carbonitrile Terminal Group: Inferred Kinase Selectivity Profile Differentiation

The close analog 2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile replaces the quinoxaline ring with a pyridine-3-carbonitrile moiety. Cross‑study class‑level evidence indicates that quinoxaline-based hinge binders tend to exhibit a broader kinase‑inhibition fingerprint (hitting PDGFR, Flt3, Kit, and c‑Met) compared to pyridine-3-carbonitrile congeners, which show narrower selectivity toward Abl/Src family kinases [1][2]. While direct selectivity data for the target compound are not published, procurement for exploratory kinase profiling should anticipate a wider target spectrum with the quinoxaline variant, making it suitable for multi‑target profiling studies rather than single‑kinase target validation.

Kinase Selectivity Scaffold Hopping Type II Kinase Inhibitors

Cyclopropyl vs. Methyl/Alkyl Substitution on Pyrimidine C2: Inferred Kinase Residence Time Differentiation

Matched molecular pair analyses across kinase inhibitor series demonstrate that replacing a pyrimidine C2‑methyl (or ethyl) group with a cyclopropyl substituent typically increases target residence time by 1.5‑ to 5‑fold due to enhanced van der Waals packing in a small hydrophobic pocket adjacent to the hinge region [1]. Although direct residence time data for the target compound are not publicly available, this class‑level trend strongly suggests that the cyclopropyl‑containing target compound will exhibit slower off‑rates than analogs bearing C2‑methyl or C2‑ethyl substitutions, providing a longer pharmacodynamic effect per dose in cellular assays.

Residence Time Cyclopropyl SAR Kinase Inhibitor Optimization

Overall Kinase Inhibition Potency: Literature Landscape for Quinoxaline-Piperazine-Pyrimidine Scaffold

Published data for structurally related quinoxaline–piperazine–pyrimidine compounds (e.g., 2‑methyl‑3‑[4‑(pyrimidin‑4‑yl)piperazin‑1‑yl]quinoxaline) show low‑micromolar to sub‑micromolar IC50 values against c‑Met, PDGFRβ, and Kit kinases, with reported IC50s ranging from 0.1 to 5.0 µM depending on substitution pattern [1]. While the exact IC50 of the target compound has not been disclosed in the public domain, its structural similarity to these validated kinase inhibitor chemotypes places it within the same potency bracket, making it a reasonable candidate for kinase‑focused screening libraries. Procurement decisions should weigh this inferred baseline potency against confirmed IC50 data for available close analogs.

Kinase Inhibition IC50 Quinoxaline Scaffold c-Met/PDGFR/Kit Targets

Procurement‑Driven Application Scenarios for 2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline Based on Quantitative Differentiation Evidence


Broad‑Spectrum Kinase Profiling for Oncology Target Deconvolution

Procure the target compound for use in a panel of 50–100 recombinant kinases (e.g., DiscoverX KINOMEscan or ProQinase panel) to exploit the broader quinoxaline hinge‑binding fingerprint inferred from scaffold class evidence [1]. The trifluoromethyl and cyclopropyl substituents are expected to confer metabolic stability sufficient for subsequent cellular washout experiments, enabling deconvolution of on‑ vs. off‑target effects in cancer cell lines. Avoid the pyridine-3-carbonitrile analog (Section 3, Item 2) if multi‑kinase engagement is desired.

SAR Expansion of RespiVert-Series Kinase Inhibitors (p38/PI3K Pathway)

Use as a key analog in a structure–activity relationship (SAR) matrix around the RespiVert patent space (WO2012052390) to explore the impact of CF3 at pyrimidine C6 on p38α MAP kinase or PI3Kδ isoform selectivity [2]. The CF3 > CF2H metabolic stability advantage (Section 3, Item 1) supports selection of this compound for in‑vivo PK/PD studies in rodent asthma or COPD models, where hepatic clearance is a known liability for the difluoromethyl series.

Chemical Probe Generation for Target Residence Time Studies (c‑Met/Flt3)

Acquire the compound to test the hypothesis that the cyclopropyl group at pyrimidine C2 extends target residence time by 1.5–5× (Section 3, Item 3). Use surface plasmon resonance (SPR) or NanoBRET target engagement assays to measure binding kinetics against c‑Met or Flt3 kinases. If validated, the compound could serve as a chemical probe with sustained target occupancy, differentiating it from commercially available C2‑methyl quinoxaline‑piperazine probes that show rapid off‑rates in the literature.

Reference Standard in CYP450 and hERG Liability Assessment

Given the predicted lipophilicity (ClogP ~4.2) and the presence of a highly fluorinated pyrimidine ring, the compound is a suitable reference standard for evaluating CYP3A4/2C9 inhibition potential and hERG channel blockade risks in early‑stage drug discovery. Procurement by DMPK laboratories enables benchmarking of metabolic soft spots and cardiac safety liability relative to the difluoromethyl analog (ClogP ~3.5), directly testing the lipophilicity‑driven hERG risk hypothesis.

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